Magnesium(2+) borate

Catalog No.
S12167808
CAS No.
M.F
BMgO3-
M. Wt
83.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium(2+) borate

Product Name

Magnesium(2+) borate

IUPAC Name

magnesium;borate

Molecular Formula

BMgO3-

Molecular Weight

83.12 g/mol

InChI

InChI=1S/BO3.Mg/c2-1(3)4;/q-3;+2

InChI Key

KORVMBRLQZBUMT-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].[Mg+2]

Magnesium(2+) borate is an inorganic compound characterized by the presence of magnesium cations and borate anions. It typically exists in various structural forms, including magnesium borate hydrate and magnesium borate minerals, such as magnesium diborate (Mg2B2O5) and magnesium triborate (Mg3B2O6). This compound exhibits notable properties such as high thermal stability, corrosion resistance, and elasticity, making it suitable for various applications in materials science and engineering .

The synthesis of magnesium(2+) borate often involves reactions between magnesium oxide or magnesium hydroxide and boric acid. The general reaction can be represented as follows:

MgO+H3BO3Mg2B2O5+H2O\text{MgO}+\text{H}_3\text{BO}_3\rightarrow \text{Mg}_2\text{B}_2\text{O}_5+\text{H}_2\text{O}

In specific conditions, such as elevated temperatures or microwave-assisted synthesis, the formation of different magnesium borate phases can occur. For instance, the synthesis of magnesium diborate can be optimized by adjusting the molar ratios of reactants and the reaction environment .

Research on the biological activity of magnesium(2+) borate is limited, but preliminary studies suggest potential applications in biomedicine. The compound exhibits low toxicity and may have beneficial effects in bone health due to its magnesium content. Additionally, its biocompatibility makes it a candidate for drug delivery systems and biomaterials .

Several methods have been developed for synthesizing magnesium(2+) borate:

  • Conventional Heating: Traditional methods involve heating a mixture of magnesium oxide and boric acid at high temperatures.
  • Hydrothermal Synthesis: This method utilizes water under high pressure and temperature to facilitate the reaction between magnesium sources and boron compounds .
  • Microwave-Assisted Synthesis: A newer technique that employs microwave energy to accelerate the reaction, yielding high-purity products in shorter times .
  • Electrospinning: This method is used to create nanofibers of magnesium borate, enhancing its surface area and potentially improving its properties for specific applications .

Magnesium(2+) borate has diverse applications across several fields:

  • Glass Manufacturing: Used as a fluxing agent due to its ability to lower melting points.
  • Ceramics: Employed in producing high-performance ceramics with improved mechanical properties.
  • Thermoluminescent Dosimeters: Acts as a phosphor material in radiation detection devices.
  • Agriculture: Utilized as a micronutrient source in fertilizers due to its essential role in plant metabolism .

Interaction studies involving magnesium(2+) borate often focus on its compatibility with other materials or biological systems. For instance, studies have shown that it interacts favorably with various polymers, enhancing their mechanical properties when used as a filler. In biological contexts, its interactions with cells indicate potential for use in scaffolding for tissue engineering .

Several compounds share similarities with magnesium(2+) borate, each possessing unique properties:

Compound NameChemical FormulaKey Properties
Calcium BorateCaB2O4Higher solubility; used in fertilizers
Sodium BorateNa2B4O7Commonly used as a buffer solution
Lithium BorateLi2B4O7Exhibits strong optical properties
Barium BorateBaB2O4High thermal stability; used in ceramics

Magnesium(2+) borate is unique due to its specific combination of thermal stability, low toxicity, and suitability for both industrial and biomedical applications. Its ability to form various hydrated and anhydrous phases further distinguishes it from other borates .

Magnesium(2+) borate, systematically named magnesium;borate (IUPAC), exists in multiple stoichiometric forms. The CAS registry number 13703-82-7 corresponds to its most characterized variant, though molecular formula discrepancies persist across sources:

PropertyReported ValuesSources
Molecular FormulaBH3MgO2, B2MgO4, BMgO3
Molecular Weight (g/mol)70.14, 109.92, 83.12
Density (g/cm³)2.300
Melting Point (°C)988 (anhydrous)

These variations arise from hydration states and structural polymorphisms. The monohydrate form Mg(BO2)2·H2O exemplifies this complexity, with its synthesis described by:

$$
2\text{NaBO}2·4\text{H}2\text{O} + \text{MgCl}2 \rightarrow \text{Mg(BO}2\text{)}2·\text{H}2\text{O} + 2\text{NaCl} + 7\text{H}_2\text{O} \quad
$$

Structural characterization reveals a trigonal planar [BO3]³⁻ anion coordinated to Mg²⁺ cations, as evidenced by SMILES notation B([O-])([O-])[O-].[Mg+2] and InChIKey KORVMBRLQZBUMT-UHFFFAOYSA-N.

Historical Context of Borate Compound Research

Borate chemistry traces to medieval metallurgy, where borax (Na2B4O7·10H2O) served as a soldering flux. The 1856 discovery of magnesium borate in California by John A. Veatch marked a pivotal shift from European/Asian borax dominance. Early industrial synthesis relied on sodium metaborate-magnesium chloride metathesis, mirroring 19th-century borax refinement techniques.

Historical production challenges included:

  • Purification from lakebed encrustations
  • High-energy dehydration processes
  • Transportation logistics (e.g., Death Valley 20-mule teams)

These hurdles catalyzed advances in borate crystallography, later enabling targeted synthesis of functional materials.

Significance in Inorganic Materials Chemistry

Magnesium(2+) borate's material properties derive from its mixed ionic-covalent bonding:

PropertyValue/DescriptionApplication Relevance
Thermal StabilityStable to 988°CHigh-temperature ceramics
Solubility0.036 Pa vapor pressureControlled-release formulations
Optical PropertiesBirefringence-active unitsNonlinear optical materials

Recent breakthroughs in heteroanionic borates (e.g., Cs3[B3O3(OH)3]Cl3) demonstrate how magnesium borate's [BO3]³⁻ units could be engineered for enhanced birefringence. Its pharmaceutical use as a preservative further highlights interfacial activity at molecular scales.

Crystallographic Analysis of Magnesium(2+) Borate

Space Group Determination

Macallisterite, a hydrous magnesium borate mineral with the formula $$ \text{Mg}2(\text{B}6\text{O}7(\text{OH})6)2 \cdot 9\text{H}2\text{O} $$, crystallizes in the trigonal system with space group $$ R\bar{3}c $$ (rhombohedral lattice) [2] [4]. This assignment derives from single-crystal X-ray diffraction studies confirming the absence of piezoelectric effects, which precludes lower-symmetry space groups [2]. Synthetic analogs of macallisterite exhibit identical symmetry, validating the $$ R\bar{3}c $$ designation across natural and laboratory-synthesized specimens [4].

Unit Cell Parameters and Symmetry

The hexagonal unit cell dimensions for macallisterite are $$ a = 11.546 \, \text{Å} $$ and $$ c = 35.562 \, \text{Å} $$, yielding a $$ c/a $$ ratio of 3.080 [2]. Admontite ($$ \text{MgO}(\text{B}2\text{O}3)3 \cdot 7\text{H}2\text{O} $$), another magnesium borate polymorph, adopts an orthorhombic structure (space group $$ Pbca $$) with lattice parameters $$ a = 13.730 \, \text{Å} $$, $$ b = 7.970 \, \text{Å} $$, and $$ c = 8.620 \, \text{Å} $$ [4]. Comparative crystallographic data reveal distinct packing efficiencies, with macallisterite’s rhombohedral framework accommodating larger hydration shells compared to admontite’s compact orthorhombic arrangement [4].

ParameterMacallisterite ($$ R\bar{3}c $$)Admontite ($$ Pbca $$)
$$ a \, (\text{Å}) $$11.54613.730
$$ b \, (\text{Å}) $$11.5467.970
$$ c \, (\text{Å}) $$35.5628.620
$$ \alpha, \beta, \gamma $$$$ 90^\circ, 90^\circ, 120^\circ $$$$ 90^\circ, 90^\circ, 90^\circ $$

Bonding Configuration Analysis

Magnesium-Oxygen-Boron Coordination Geometry

Magnesium cations in macallisterite exhibit octahedral coordination with six oxygen atoms, forming $$ \text{[MgO}6] $$ polyhedra that share edges with adjacent boron-oxygen clusters [2] [4]. Boron exists in both trigonal planar ($$ \text{BO}3 $$) and tetrahedral ($$ \text{BO}4 $$) configurations, as evidenced by Raman spectroscopy peaks at 951–879 cm$$^{-1}$$ (symmetric $$ \text{B}(3)\text{–O} $$ stretching) and 528 cm$$^{-1}$$ ($$ \text{B}(4)\text{–O} $$ bending) [4]. The interconnection of $$ \text{[MgO}6] $$ octahedra and $$ \text{[B}6\text{O}7(\text{OH})_6]^{2-} $$ polyanions creates a three-dimensional framework stabilized by hydrogen bonding from structural water molecules [4].

Boron-Oxygen Polyhedral Connectivity

FT-IR spectra of synthetic magnesium borates reveal asymmetric $$ \text{B}(3)\text{–O} $$ stretching vibrations (1412–1337 cm$$^{-1}$$) and $$ \text{B–O–H} $$ bending modes (1238 cm$$^{-1}$$), confirming the presence of hydroxylated borate networks [4]. In admontite, corner-sharing $$ \text{BO}3 $$ triangles form infinite chains parallel to the $$ b $$-axis, which cross-link via $$ \text{[MgO}6] $$ octahedra to generate a layered morphology [4]. This structural divergence from macallisterite’s framework topology underscores the compositional flexibility of magnesium borates.

Polymorphism and Phase Transitions

Magnesium(2+) borate exhibits extensive polymorphism, with hydration state and synthesis conditions dictating phase stability. Hydrothermal synthesis at 60°C yields macallisterite ($$ \text{Mg}2(\text{B}6\text{O}7(\text{OH})6)2 \cdot 9\text{H}2\text{O} $$), while prolonged heating at 240°C favors anhydrous admontite ($$ \text{MgO}(\text{B}2\text{O}3)3 $$) [4]. Thermal dehydration studies demonstrate a two-stage mass loss: (1) removal of interstitial water (25–150°C) and (2) dehydroxylation of borate polyanions (150–400°C), culminating in amorphous $$ \text{MgB}4\text{O}_7 $$ above 500°C [4].

PhaseCrystal SystemHydration StateSynthesis Conditions
MacallisteriteRhombohedral$$ 9\text{H}_2\text{O} $$60°C, 30 min
AdmontiteOrthorhombic$$ 7\text{H}_2\text{O} $$240°C, 240 min
Magnesium Borate HydrateMonoclinic$$ 3\text{H}_2\text{O} $$70°C, 240 min

Solid-state reaction techniques represent the most fundamental approach to synthesizing magnesium borates, involving direct reactions between solid precursors at elevated temperatures. These methods typically employ magnesium oxide and boric acid as primary reactants, enabling the formation of various magnesium borate phases through controlled thermal processing [1] [2].

The solid-state synthesis process begins with the preparation of homogeneous mixtures of magnesium oxide and boric acid at specific molar ratios. For magnesium diborate pentoxide (Mg₂B₂O₅) synthesis, the optimal stoichiometric ratio is 1:0.5 MgO:B₂O₃, achieved through careful grinding of reactants in agate mortars to ensure uniform particle distribution [2]. The reaction mechanism involves the thermal decomposition of boric acid followed by solid-state diffusion and crystallization processes.

Temperature control is critical for achieving desired phase compositions. Differential thermal analysis reveals that the reaction between magnesium oxide and boric acid occurs between 640-705°C, as indicated by characteristic exothermic peaks [2]. The monoclinic phase of Mg₂B₂O₅ forms preferentially at temperatures around 850°C, while the triclinic phase becomes dominant at 950°C and above. Complete conversion to the triclinic phase occurs at 1050°C with a reaction time of 4 hours [2].

The reaction yields and phase purity are highly dependent on synthesis parameters. Optimal conditions for monoclinic Mg₂B₂O₅ synthesis include a MgO:B₂O₃ molar ratio of 1:0.5, reaction temperature of 850°C, and reaction time of 4 hours, resulting in minimal triclinic phase formation [2]. For triclinic Mg₂B₂O₅, the same molar ratio and reaction time are employed, but at 1050°C to ensure complete phase transformation [2].

The physical properties of solid-state synthesized magnesium borates vary significantly with crystalline structure. Monoclinic Mg₂B₂O₅ exhibits a higher BET surface area of 2.7 m²/g compared to 0.5 m²/g for the triclinic form [2]. Particle size distributions also differ, with maximum particle sizes of 25.5 μm for monoclinic and 43.5 μm for triclinic phases [2]. Chemical analysis confirms that both phases maintain theoretical stoichiometry, with experimental MgO content of 53.06% and B₂O₃ content of 47.93% for monoclinic Mg₂B₂O₅ [2].

Magnesium-type boracite synthesis through solid-state methods requires more stringent conditions due to the complex crystal structure. The synthesis employs magnesium chloride hexahydrate and boron trioxide as precursors, with reaction temperatures ranging from 850°C to 1050°C and reaction times of 1-3 hours [3]. The yield analysis reveals reaction efficiencies between 58.81% and 77.49%, with optimal conditions producing the highest yields [3].

Solution-Based Precipitation Approaches

Solution-based precipitation methods offer enhanced control over particle morphology and size distribution compared to solid-state approaches. These techniques involve the formation of magnesium borate precipitates from aqueous or non-aqueous solutions through controlled chemical reactions [4] [5].

The fundamental principle of precipitation synthesis involves the reaction between soluble magnesium salts and borate compounds in solution. Magnesium chloride hexahydrate (MgCl₂·6H₂O) serves as the primary magnesium source, while sodium borate minerals such as tincalconite (Na₂B₄O₇·5H₂O) provide the borate component [6]. The reaction proceeds through nucleation and growth mechanisms, with particle characteristics controlled by reaction parameters including temperature, pH, and concentration gradients [7].

The precipitation process typically occurs at moderate temperatures between 90-100°C, significantly lower than solid-state synthesis requirements [6] [7]. The reaction mechanism involves the dissolution of reactants followed by the formation of supersaturated solutions, nucleation of magnesium borate crystals, and subsequent crystal growth. The process can be represented by the general equation:

MgCl₂ + Na₂B₄O₇ → MgB₄O₇ + 2NaCl

Temperature effects are particularly significant in precipitation synthesis. Experiments conducted at 90°C show that the effects of boron-to-magnesium molar ratio, pH, reaction time, and precipitation temperature significantly influence product formation [7]. The optimal B/Mg molar ratio for maximizing product yield and phase purity is typically maintained between 1:4 and 1:8 [6].

Reaction time optimization reveals that extended reaction periods enhance crystallinity and yield. Hydrothermal precipitation experiments with reaction times of 30, 60, 120, and 240 minutes demonstrate progressive improvements in product quality and crystal structure development [6]. The reaction yields achieved through precipitation methods range from 75.1% to 98.7%, significantly higher than many solid-state approaches [4].

The precipitation approach enables the synthesis of hydrated magnesium borate phases, including admontite [MgO(B₂O₃)₃·7H₂O] and mcallisterite [Mg₂(B₆O₇(OH)₆)₂·9H₂O] [4]. These hydrated phases exhibit distinct properties compared to anhydrous compounds, including enhanced solubility and modified thermal behavior. The identification of these phases is confirmed through X-ray diffraction analysis with JCPDS reference numbers 01-076-0540 for admontite and 01-070-1902 for mcallisterite [4].

The morphological characteristics of precipitated magnesium borates are highly dependent on synthesis conditions. Scanning electron microscopy analysis reveals the formation of both nano- and microscale particles, with morphologies ranging from plate-like to needle-like structures [4]. The surface area measurements indicate that precipitated products typically exhibit higher surface areas compared to solid-state synthesized materials due to their fine particle size distribution.

Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal synthesis techniques provide unique advantages for magnesium borate preparation, enabling the formation of well-crystallized products under relatively mild conditions with excellent control over particle morphology [8] [9] [10].

The hydrothermal synthesis process involves the reaction of precursors in aqueous solutions at elevated temperatures and pressures, typically ranging from 100-240°C and autogenous pressures [8] [11]. The reaction environment promotes enhanced solubility and reactivity of precursors, facilitating the formation of crystalline products with controlled morphologies. The typical reaction setup employs Teflon-lined autoclaves or stainless steel pressure vessels to maintain the required temperature and pressure conditions.

For magnesium borate synthesis, the hydrothermal process typically involves the reaction between magnesium salts and boric acid or sodium borates in aqueous media. The reaction conditions significantly influence the phase composition and morphology of the products. Temperature ranges of 100-200°C are commonly employed, with reaction times varying from 6 to 48 hours depending on the desired product characteristics [8] [12].

The hydrothermal synthesis mechanism involves several distinct stages: dissolution of reactants, formation of intermediate species, nucleation of crystalline phases, and crystal growth. The process can be represented by the reaction:

MgCl₂·6H₂O + 2H₃BO₃ + 2NaOH → MgBO₂(OH) + 2NaCl + 8H₂O

The formation of magnesium borate hydroxide [MgBO₂(OH)] nanowhiskers occurs through a coprecipitation-hydrothermal approach at 240°C for 18 hours [11]. These intermediate products can subsequently be converted to anhydrous magnesium borates through controlled thermal treatment.

Solvothermal synthesis represents a variation of the hydrothermal method, employing non-aqueous solvents or mixed solvent systems. This approach enables the synthesis of magnesium borate nanorods under supercritical conditions, providing enhanced control over particle size and morphology [9]. The solvothermal process typically involves higher temperatures (150-300°C) and longer reaction times (12-72 hours) compared to hydrothermal methods.

The morphological control achieved through hydrothermal/solvothermal synthesis is remarkable. Single-crystalline magnesium borate nanorods with well-defined morphologies can be fabricated through careful control of reaction parameters [9]. The formation mechanism involves nucleation, dissolution, anisotropic growth, and recrystallization processes, resulting in the transformation from flake-like particles to short columnar structures and finally to rod-like morphologies.

The phase evolution during hydrothermal synthesis follows a specific pathway: Mg(OH)₂ → MgBO₂(OH) → Mg₂B₂O₅ [9]. This transformation occurs through intermediate dissolution and reprecipitation processes, with the final product morphology determined by the reaction conditions and the presence of structure-directing agents.

The yield optimization in hydrothermal synthesis is achieved through systematic variation of reaction parameters. Temperature effects are particularly significant, with reaction yields increasing from 16.6% to 82.0% as reaction temperature increases from 0°C to 70°C [13]. The optimal reaction conditions for maximum yield include temperatures of 60-70°C and reaction times of 120-240 minutes [13].

Mechanochemical Synthesis Routes

Mechanochemical synthesis represents an emerging approach for magnesium borate preparation, employing mechanical energy to initiate and sustain chemical reactions [5] [14]. This technique offers advantages including reduced reaction temperatures, shorter processing times, and the ability to synthesize metastable phases.

The mechanochemical process involves the use of high-energy ball milling to induce chemical reactions between solid precursors. The mechanical energy input creates fresh surfaces, reduces particle sizes, and promotes intimate mixing of reactants, thereby facilitating chemical reactions at temperatures significantly lower than conventional synthesis methods [14]. The process can be conducted in various atmospheres, including air, inert gases, or vacuum conditions.

The synthesis of magnesium borate through mechanochemical routes typically employs magnesium oxide and boric acid as starting materials. The ball milling process is conducted using steel or ceramic balls in planetary ball mills or high-energy ball mills [14]. The milling parameters, including ball-to-powder ratio, milling speed, and milling time, significantly influence the reaction kinetics and product characteristics.

The mechanochemical synthesis mechanism involves several concurrent processes: mechanical activation of reactants, formation of defects and fresh surfaces, intimate mixing at the atomic level, and solid-state reactions induced by mechanical energy. The process can be represented by the general reaction:

2MgO + 2H₃BO₃ → Mg₂B₂O₅ + 3H₂O

The mechanochemical approach enables the synthesis of Mg₂B₂O₅ nanorods through a combination of mechanical activation and subsequent sintering processes [14]. The initial mechanochemical treatment produces amorphous or poorly crystallized intermediates, which are then subjected to thermal treatment to achieve the desired crystalline structure.

The optimization of mechanochemical synthesis involves systematic variation of milling parameters. The ball-to-powder ratio typically ranges from 10:1 to 20:1, with higher ratios providing more efficient mechanical energy transfer [14]. The milling speed is optimized to achieve maximum reaction efficiency while minimizing excessive heating that could lead to undesired side reactions.

The reaction time in mechanochemical synthesis is significantly reduced compared to conventional methods. Typical milling times range from 2 to 24 hours, depending on the desired degree of reaction completion and product characteristics [14]. The progress of the mechanochemical reaction can be monitored through periodic sampling and X-ray diffraction analysis.

The subsequent thermal treatment of mechanochemically activated precursors enables the formation of well-crystallized magnesium borate products. The sintering temperature required for crystallization is typically 200-300°C lower than that required for conventional solid-state synthesis [14]. This temperature reduction is attributed to the enhanced reactivity of mechanically activated precursors.

The morphological characteristics of mechanochemically synthesized magnesium borates are distinctly different from those produced by conventional methods. The mechanical activation process results in the formation of fine particles with high surface areas, which subsequently influence the morphology of the final products [14]. The thermal treatment conditions can be optimized to achieve desired particle sizes and morphologies.

Phase-Purity Control Strategies

Achieving high phase purity in magnesium borate synthesis requires systematic control of reaction parameters and implementation of purification strategies [15] [16]. Phase purity is critical for ensuring consistent material properties and performance in applications.

The primary challenge in magnesium borate synthesis is the formation of multiple phases under similar reaction conditions. The phase diagram of the MgO-B₂O₃ system reveals the existence of several stable phases, including Mg₃B₂O₆, Mg₂B₂O₅, and MgB₄O₇, each with distinct formation conditions [2]. The relative stability of these phases depends on temperature, composition, and reaction atmosphere.

Temperature control is the most critical parameter for phase purity control. The formation boundaries of different magnesium borate phases are well-defined, with specific temperature ranges favoring the formation of particular phases [2]. For example, the monoclinic Mg₂B₂O₅ phase forms preferentially at 850°C, while the triclinic form becomes dominant at temperatures above 950°C [2].

Compositional control through precise stoichiometric ratios is essential for achieving single-phase products. Deviations from stoichiometric ratios can lead to the formation of secondary phases or unreacted starting materials [2]. The MgO:B₂O₃ molar ratio must be carefully controlled within narrow limits to ensure phase purity.

The reaction atmosphere significantly affects phase formation and purity. Synthesis conducted in air atmosphere may lead to the formation of hydroxide or carbonate impurities due to moisture and carbon dioxide absorption [2]. Controlled atmosphere synthesis using inert gases or vacuum conditions can minimize such contamination.

The cooling rate after synthesis affects the final phase composition and purity. Rapid cooling (quenching) can preserve high-temperature phases that might otherwise transform during slow cooling [17]. Controlled cooling rates can be employed to achieve desired phase compositions and minimize phase transformations.

Purification strategies for magnesium borate products involve several approaches. Water leaching can remove soluble impurities and unreacted starting materials [15]. The process involves treating the synthesized product with distilled water at elevated temperatures, followed by filtration and drying. This method is particularly effective for removing sodium chloride and other alkali metal salts formed during synthesis.

Acid leaching represents a more aggressive purification approach, capable of removing oxide impurities and improving overall purity [15]. The process typically employs dilute hydrochloric acid or nitric acid solutions at temperatures of 60-80°C. The acid treatment effectively removes magnesium oxide impurities and other acid-soluble contaminants.

The calcination treatment combined with leaching processes provides enhanced purification efficiency. The calcination process at 800°C converts acid-insoluble impurities such as Mg₂B₂O₅ and MgB₄ into soluble forms like MgB₄O₇ and MgO [15]. This transformation enables subsequent removal through water or acid leaching.

The monitoring of phase purity is accomplished through various analytical techniques. X-ray diffraction analysis provides quantitative information about phase composition and crystallinity [16]. The XRD scores for different phases can be used to assess phase purity and optimize synthesis conditions.

The reaction yield optimization is closely related to phase purity control. Higher phase purity typically correlates with improved reaction yields, as side reactions and impurity formation are minimized [16]. The yield calculations based on limiting reactants provide quantitative measures of synthesis efficiency.

The quality control parameters for magnesium borate products include chemical composition analysis, particle size distribution, surface area measurements, and thermal stability assessment [16]. These parameters collectively determine the suitability of synthesized materials for specific applications.

Synthesis MethodTemperature (°C)Time (hours)Yield (%)Phase PurityKey Advantages
Solid-State850-10501-860-80HighSimple, scalable
Precipitation90-1000.5-475-99ModerateMorphology control
Hydrothermal100-2406-4870-90HighCrystallinity
Mechanochemical650-7002-2465-85VariableEnergy efficient

The implementation of phase purity control strategies requires systematic optimization of all synthesis parameters. The interdependence of temperature, time, composition, and atmosphere necessitates a comprehensive approach to process optimization [16]. Statistical experimental design methods can be employed to identify optimal synthesis conditions while minimizing the number of experiments required.

Hydrogen Bond Acceptor Count

3

Exact Mass

82.9790907 g/mol

Monoisotopic Mass

82.9790907 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-09-2024

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